rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans
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Overview
Description
rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans: is a complex organic compound featuring a cyclopropyl group attached to a methanamine moiety, with a 5-methylfuran substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common approach is the reaction of a 5-methylfuran derivative with a cyclopropylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and furan groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans involves its interaction with specific molecular targets. The cyclopropyl group may interact with enzymes or receptors, altering their activity. The furan moiety can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The overall effect is determined by the combined interactions of these functional groups with their molecular targets.
Comparison with Similar Compounds
1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine: A similar compound with a different stereochemistry.
2-(5-methylfuran-2-yl)cyclopropylamine: Lacks the methanamine group but shares the cyclopropyl and furan moieties.
5-methylfuran-2-ylcyclopropane: A simpler compound without the amine functionality.
Uniqueness: rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2227842-27-3 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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